Urinary Excretion Abundance: DORGlu vs. 3-Hydroxymorphinan O-Glucuronide (HOMGlu) in CYP2D6 Extensive Metabolizers
DORGlu is the dominant urinary glucuronide conjugate following dextromethorphan administration in CYP2D6 extensive metabolizers. In a study of 21 extensive metabolizers after a single 30 mg oral dose of dextromethorphan hydrobromide, DORGlu excretion over 6 h was 10–44 µmol (median range), while the co-formed N-demethylated glucuronide HOMGlu reached only 5–17 µmol. This represents a DORGlu:HOMGlu ratio of approximately 2:1 to 3:1 [1]. By contrast, in 3 poor CYP2D6 metabolizers, both glucuronides were drastically reduced (DORGlu: 0.4–1.0 µmol; HOMGlu: 0.2–0.7 µmol), demonstrating that DORGlu abundance is CYP2D6-activity-dependent and quantitatively distinct from its N-demethylated analog across all phenotypes [1]. In the 1993 French population study (n=120), glucuronide-DRP concentrations (calculated as total DRP minus free DRP after a 25 mg oral dose) demonstrated a log-normal distribution without evidence of genetic polymorphism in glucuronidation, further confirming that the quantitative predominance of DORGlu is a consistent population-level phenomenon [2].
| Evidence Dimension | 6-h urinary excretion of glucuronide conjugates in CYP2D6 extensive metabolizers (n=21) |
|---|---|
| Target Compound Data | DORGlu: 10–44 µmol/6 h |
| Comparator Or Baseline | HOMGlu (3-Hydroxymorphinan O-glucuronide): 5–17 µmol/6 h |
| Quantified Difference | DORGlu excretion is approximately 2-fold to 3-fold higher than HOMGlu across individuals; DORGlu constitutes the single most abundant metabolite class in urine |
| Conditions | Single 30 mg oral dextromethorphan HBr dose; 6-h urine collection; LC-MS/MS quantification (Meyer et al., 2004, J Chromatogr B) |
Why This Matters
For CYP2D6 phenotyping assays using urinary metabolic ratios (e.g., DXM/(DXO + DXO-Glu)), accurate quantification of DORGlu is essential because it represents the largest metabolite pool; substituting HOMGlu or omitting glucuronide measurement would substantially distort the metabolic ratio and misclassify phenotype.
- [1] Meyer MR, Schütz A, Maurer HH. LC–MS/MS analysis of dextromethorphan metabolism in human saliva and urine to determine CYP2D6 phenotype and individual variability in N-demethylation and glucuronidation. J Chromatogr B. 2004;813(1-2):75-83. DORGlu: 10–44 µmol; HOMGlu: 5–17 µmol (extensive metabolizers, n=21). View Source
- [2] Duche JC, Querol-Ferrer V, Barré J, et al. Dextromethorphan O-demethylation and dextrorphan glucuronidation in a French population. Int J Clin Pharmacol Ther Toxicol. 1993;31(8):392-398. Glucuronide DRP concentration log-normally distributed; no glucuronidation polymorphism detected (n=120). View Source
